(2R,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol
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Overview
Description
(2R,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol is a chiral compound with significant importance in organic chemistry It is characterized by its unique structure, which includes a dibenzylamino group and a phenyl group attached to a butane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and phenylacetaldehyde.
Formation of Intermediate: The initial step involves the condensation of benzylamine with phenylacetaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Addition of Diol: The final step involves the addition of a diol, such as butane-1,2-diol, to the amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(2R,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol: Unique due to its specific chiral centers and functional groups.
(2S,3R)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol: A stereoisomer with different spatial arrangement.
(2R,3R)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol: Another stereoisomer with distinct properties.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H27NO2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
(2R,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol |
InChI |
InChI=1S/C24H27NO2/c26-19-24(27)23(16-20-10-4-1-5-11-20)25(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23-24,26-27H,16-19H2/t23-,24-/m0/s1 |
InChI Key |
DDKWOBSGZHQFQP-ZEQRLZLVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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